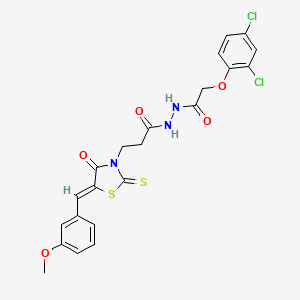![molecular formula C20H21ClN2O3S B11696939 ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11696939.png)
ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[10-(5-cloropentanoyl)-10H-fenotiazin-2-il]carbamato de etilo es un compuesto orgánico sintético que pertenece a la clase de productos químicos de las fenotiazinas. Las fenotiazinas son conocidas por sus diversas aplicaciones, particularmente en la industria farmacéutica, donde se utilizan como agentes antipsicóticos y antieméticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [10-(5-cloropentanoyl)-10H-fenotiazin-2-il]carbamato de etilo normalmente implica varios pasos, comenzando con la preparación de compuestos intermedios.
Acilación de fenotiazina: La fenotiazina se hace reaccionar con cloruro de 5-cloropentanoyl en presencia de una base como la piridina o la trietilamina. La reacción se lleva a cabo en condiciones anhidras y a una temperatura controlada para asegurar la formación del producto acilado deseado.
Formación de carbamato: La fenotiazina acilada se trata entonces con cloroformato de etilo en presencia de una base para formar el derivado de carbamato. La reacción se lleva a cabo normalmente a temperatura ambiente y bajo una atmósfera inerte para evitar reacciones secundarias.
Métodos de producción industrial
La producción industrial de [10-(5-cloropentanoyl)-10H-fenotiazin-2-il]carbamato de etilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales y un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
[10-(5-cloropentanoyl)-10H-fenotiazin-2-il]carbamato de etilo se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la formación de productos reducidos.
Sustitución: El grupo pentanoyl clorado puede sufrir reacciones de sustitución nucleofílica con nucleófilos como las aminas o los tioles, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno; normalmente se lleva a cabo en disolventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; las reacciones suelen realizarse en disolventes anhidros como el tetrahidrofurano o el éter dietílico.
Sustitución: Aminas, tioles; las reacciones se llevan a cabo en presencia de una base como el hidróxido de sodio o el carbonato de potasio, a menudo en disolventes polares como el dimetilsulfóxido o el acetonitrilo.
Principales productos formados
Oxidación: Derivados de fenotiazina oxidados.
Reducción: Derivados de fenotiazina reducidos.
Sustitución: Derivados de fenotiazina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
[10-(5-cloropentanoyl)-10H-fenotiazin-2-il]carbamato de etilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos antipsicóticos y antieméticos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de [10-(5-cloropentanoyl)-10H-fenotiazin-2-il]carbamato de etilo implica su interacción con dianas moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos mediante:
Unión a receptores: Puede interactuar con receptores de neurotransmisores en el cerebro, modulando su actividad e influyendo en las funciones neurológicas.
Inhibición de enzimas: El compuesto podría inhibir ciertas enzimas implicadas en las vías metabólicas, lo que lleva a procesos celulares alterados.
Modulación de la transducción de señales: Puede afectar las vías de transducción de señales, influyendo en las respuestas celulares y la expresión génica.
Comparación Con Compuestos Similares
[10-(5-cloropentanoyl)-10H-fenotiazin-2-il]carbamato de etilo se puede comparar con otros derivados de fenotiazina, como:
Clorpromazina: Un fármaco antipsicótico bien conocido con un núcleo de fenotiazina similar pero con diferentes sustituyentes.
Prometazina: Un agente antiemético y antihistamínico con una estructura de fenotiazina.
Trifluoperazina: Otro fármaco antipsicótico con un esqueleto de fenotiazina.
Singularidad
La singularidad de [10-(5-cloropentanoyl)-10H-fenotiazin-2-il]carbamato de etilo radica en sus sustituyentes específicos, que confieren propiedades químicas distintas y posibles aplicaciones. La presencia del grupo pentanoyl clorado y la porción carbamato lo diferencia de otros derivados de fenotiazina y puede contribuir a sus actividades biológicas únicas.
Propiedades
Fórmula molecular |
C20H21ClN2O3S |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
ethyl N-[10-(5-chloropentanoyl)phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C20H21ClN2O3S/c1-2-26-20(25)22-14-10-11-18-16(13-14)23(19(24)9-5-6-12-21)15-7-3-4-8-17(15)27-18/h3-4,7-8,10-11,13H,2,5-6,9,12H2,1H3,(H,22,25) |
Clave InChI |
FRUGVXUESPRRQP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B11696894.png)
![5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696895.png)
![2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B11696901.png)

![(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696912.png)
![butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11696913.png)
![Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696919.png)
![17-(5-Acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696925.png)
![(4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696928.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696933.png)

